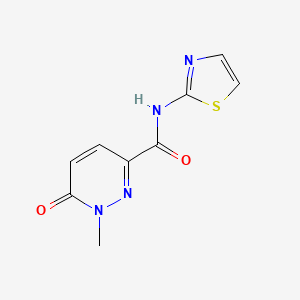

1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-13-7(14)3-2-6(12-13)8(15)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYYZDDYWZMYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a dihydropyridazine core substituted with a thiazole group and a carboxamide functional group. The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that derivatives of thiazole and dihydropyridazine exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives, which share structural similarities with our compound, demonstrated potent antimicrobial effects against various pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 5a | < 0.25 | Escherichia coli |

| 4a | < 0.30 | Pseudomonas aeruginosa |

These results underscore the potential of the thiazole and dihydropyridazine moieties in developing new antimicrobial agents .

Antiviral Activity

The compound's antiviral properties have been explored through various studies focusing on its ability to inhibit viral replication. For example, compounds structurally related to this compound have shown effectiveness against viruses such as HSV-1 and VSV.

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| Compound A | 15 | HSV-1 |

| Compound B | 20 | VSV |

The mechanism of action appears to involve interference with viral replication processes, making these compounds promising candidates for further development .

Study 1: Antimicrobial Evaluation

In a study conducted by Hazem Ali Mohamed et al., several derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that specific derivatives exhibited excellent inhibition zones against multi-drug resistant pathogens, with notable synergistic effects when combined with existing antibiotics like Ciprofloxacin .

Study 2: Antiviral Mechanism

A separate investigation into the antiviral mechanisms of related compounds revealed that they effectively inhibited viral enzymes critical for replication. This suggests that our compound may share similar pathways and could be further explored for its potential as an antiviral agent .

Scientific Research Applications

The compound has been investigated for various biological activities, particularly in the context of anticancer research. Several studies have demonstrated its efficacy against different cancer cell lines.

Anticancer Studies

- Mechanism of Action : The compound's anticancer properties are attributed to its ability to inhibit specific pathways involved in tumor growth and proliferation. It has shown significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 and HepG2.

- Growth Inhibition Rates : In experimental studies, the compound displayed growth inhibition percentages ranging from 51% to 86% across various cancer cell lines, indicating potent anticancer activity .

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor activity of this compound against several cancer types. The results indicated a dose-dependent response with significant inhibition in tumor cell proliferation compared to control groups .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship revealed that modifications to the thiazole and pyridazine components could enhance biological activity. This insight is crucial for optimizing lead compounds for further drug development .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Pyridazine Derivatives

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

Substituent Complexity : The compound in incorporates a triazole-thiophene hybrid substituent, increasing steric bulk and lipophilicity (logP estimated >3.5) compared to the simpler thiazole group in the target compound (logP ~2.2) . This difference may influence membrane permeability and bioavailability.

Metabolic Stability : Thiazole-containing compounds often exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation, whereas triazole derivatives may undergo faster metabolic degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide, and how can purity be ensured?

- Methodological Answer :

- Synthetic Protocols : Begin with a nucleophilic substitution or condensation reaction, as seen in analogous carboxamide syntheses. For example, use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate coupling reactions between pyridazine derivatives and thiazole amines .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity using HPLC (≥98% as per standards in ) and confirm structural integrity via ¹H NMR (e.g., δ 8.59 ppm for aromatic protons) .

- Handling : Follow safety protocols for hazardous intermediates, including proper waste segregation and PPE (gloves, fume hood) as outlined in safety guidelines for similar compounds .

Q. How can researchers characterize the electronic and steric properties of this compound to predict reactivity?

- Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis spectroscopy to study π→π* transitions in the pyridazine-thiazole system. IR spectroscopy can identify carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹).

- Computational Tools : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map molecular electrostatic potential (MEP) surfaces and identify nucleophilic/electrophilic sites. Compare results with experimental data to validate models .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., kinases). Compare docking scores with experimental IC₅₀ values to identify false positives/negatives .

- Data Reprodubility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, ensuring metadata includes experimental parameters (solvent, catalyst) .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining regioselectivity?

- Methodological Answer :

- Reaction Engineering : Screen solvents (DMF, THF) and catalysts (Pd/C, CuI) using high-throughput experimentation (HTE). Apply Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Computational Screening : Leverage quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways before lab trials .

Q. How can computational and experimental data be integrated to refine the compound’s pharmacokinetic profile?

- Methodological Answer :

- Physicochemical Modeling : Use COSMO-RS or ADMET Predictor to estimate logP, solubility, and permeability. Validate predictions with experimental shake-flask assays .

- Machine Learning : Train models on existing datasets (e.g., ChEMBL) to predict metabolic stability. Incorporate molecular descriptors (topological polar surface area, H-bond donors) .

- In Vivo Correlation : Cross-reference computational predictions with in vivo pharmacokinetic studies (e.g., rodent models) to refine absorption/distribution parameters .

Methodological Frameworks for Contested Data

Q. What systematic approaches address discrepancies in spectral data interpretation?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and mass spectrometry to resolve ambiguities. For example, use NOESY to confirm stereochemistry if XRD is unavailable.

- Collaborative Databases : Submit data to repositories like Cambridge Structural Database (CSD) or PubChem for peer validation. Annotate outliers with contextual metadata (e.g., solvent used) .

Q. How can researchers design experiments to differentiate between the compound’s direct and off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.